molecular formula C51H58N2O19 B565044 Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate CAS No. 384346-85-4

Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

Cat. No.: B565044
CAS No.: 384346-85-4
M. Wt: 1003.02
InChI Key: HZFHBTNMSVXUIB-UUGQJXGVSA-N
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Description

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is a complex organic compound used primarily in proteomics research. It is characterized by its molecular formula C51H58N2O19 and a molecular weight of 1003.02 g/mol . This compound is often utilized in the study of T-cell epitopes, which are crucial for understanding immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves multiple steps. The process typically starts with the protection of the threonine residue using an allyl ester group. The benzylidene group is then introduced to protect the hydroxyl groups on the sugar moiety. Finally, the Fmoc group is added to protect the amine group on the threonine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves its interaction with T-cell receptors. The compound mimics natural epitopes, allowing researchers to study the binding and activation of T-cells. This interaction is crucial for understanding immune responses and developing targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is unique due to its specific combination of protective groups, which allows for selective reactions and modifications. This makes it particularly useful in the study of T-cell epitopes and immune responses .

Properties

IUPAC Name

prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60)/t26-,38-,39-,40+,41-,42+,43+,44-,45+,46-,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFHBTNMSVXUIB-UUGQJXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@@H]5[C@H](O4)CO[C@@H](O5)C6=CC=CC=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H58N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747813
Record name prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1003.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384346-85-4
Record name prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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